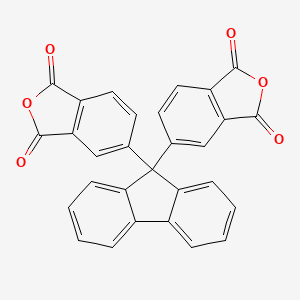

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

描述

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- is an organic compound with the chemical formula C29H14O6. It is a colorless crystalline solid with a melting point of approximately 260-265°C . This compound is primarily used as a raw material for the synthesis of chemical intermediates and organic materials, including organic semiconductor materials, high-performance polymers, coatings, and dyes .

准备方法

The preparation of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- involves a multi-step synthetic route. A common method includes the condensation reaction of phenol and phthalic acid to obtain 9,9-bis(3-methoxyphenyl)fluorene. This intermediate is then subjected to oxidation and carboxylation reactions to yield the target compound . The industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity.

化学反应分析

Crosslinking Reactions

BPAF-based imide oligomers containing phenylethynyl end groups undergo thermal crosslinking at 370°C for 2 hours. This reaction forms a three-dimensional network, producing thermosets with exceptional properties:

-

Thermal Stability : 5% weight loss temperature (T<sub>5%</sub>) exceeds 549°C in air.

-

Mechanical Strength : Tensile modulus of 3.2–3.5 GPa and flexural strength of 160–180 MPa .

High-Frequency Dielectrics

BPAF-derived polymers exhibit low dielectric constants (2.85–2.90 ) and loss factors (0.0037–0.0042 ) at 30–45 GHz, making them suitable for 5G/6G communication systems .

High-Temperature Structural Composites

The fluorene moiety’s rigidity and steric hindrance contribute to:

-

Oxidation resistance up to 500°C .

-

Retention of >90% mechanical properties after 500 hours at 300°C .

Comparison with Other Dianhydrides

| Dianhydride | T<sub>g</sub> (°C) | T<sub>5%</sub> (°C) | Dielectric Constant |

|---|---|---|---|

| BPAF | >404 | 549 | 2.85 |

| 3,4'-BPDA | 385 | 525 | 3.10 |

| PMDA | >500 | 565 | 3.20 |

BPAF balances processability and performance, outperforming traditional dianhydrides in high-frequency applications .

Reaction Mechanisms

-

Step-Growth Polymerization : BPAF’s two anhydride groups enable linear chain extension with diamines.

-

Thermal Crosslinking : Phenylethynyl groups undergo radical coupling, forming robust covalent networks.

Critical Reaction Conditions

-

Solvent: N-methyl-2-pyrrolidone (NMP).

-

Catalyst: None required for polycondensation.

Challenges and Limitations

科学研究应用

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of organic semiconductor materials and high-performance polymers.

Industry: It is utilized in the production of coatings, dyes, and other organic materials.

作用机制

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- involves its ability to act as a catalyst in thermal oxidation reactions of aromatic hydrocarbons. It also functions as a crystallization agent and an oxidizing agent in various chemical processes . The molecular targets and pathways involved are specific to the type of reaction and the conditions under which the compound is used.

相似化合物的比较

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- can be compared with similar compounds such as:

9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride: This compound shares similar structural features and applications in the synthesis of high-performance polymers and organic materials.

5,5’-(9H-Fluorene-9,9-diyl)bis(2-benzofuran-1,3-dione): Another structurally related compound with similar uses in organic synthesis and material science.

The uniqueness of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- lies in its specific structural configuration, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

生物活性

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- (commonly referred to as "compound") is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity, genotoxicity, and other health-related effects based on various studies and assessments.

- Chemical Formula : C29H14O6

- CAS Number : 85-44-9

- Molecular Weight : 466.42 g/mol

Toxicity and Safety Assessment

A comprehensive evaluation of the compound's toxicity was conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Key findings include:

- Acute Toxicity : In a study involving Fischer 344 rats, no significant mortality was observed across various dosages (0, 500, 1000 mg/kg bw/day). The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg bw/day based on body weight gain reductions in high-dose males .

- Chronic Toxicity : A chronic study over 105 weeks in B6C3F1 mice revealed no significant effects on survival or body weight at lower doses. However, adrenal atrophy and mineralization of the thalamus were noted at higher concentrations (1717 mg/kg bw/day in females and 2340 mg/kg bw/day in males), indicating potential long-term health risks .

Genotoxicity

The compound was assessed for genotoxic potential using in vitro methods. Findings indicate that while it exhibits genotoxic effects at high cytotoxic concentrations without metabolic activation, these effects are not expected to be relevant under in vivo conditions due to rapid hydrolysis into phthalic acid .

- Bacterial Reverse Mutation Test : The compound showed cytotoxic effects in Salmonella typhimurium strains at concentrations exceeding 313 µg/plate. However, results were negative for mutagenicity up to higher concentrations with metabolic activation systems .

Human Health Observations

A poorly documented case involved a patient who inhaled high concentrations of phthalic anhydride (a related compound) and experienced respiratory issues including bronchial asthma. This highlights the potential respiratory irritant properties of compounds within this chemical class .

Environmental Impact

The compound has been flagged for further testing due to its potential environmental and health impacts. The U.S. Environmental Protection Agency (EPA) has noted that chemicals with high production volumes may pose significant exposure risks, warranting priority evaluation for toxicity .

Research Findings Summary

属性

IUPAC Name |

5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACFWAQBPYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567401 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135876-30-1 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。